

An In-depth Technical Guide to 3,5-Dibromo-2,4,6-trimethylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-2,4,6-trimethylphenol

Cat. No.: B8581327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-Dibromo-2,4,6-trimethylphenol**, a halogenated derivative of 2,4,6-trimethylphenol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on its synthesis precursor, 2,4,6-trimethylphenol, and general data on brominated phenols to offer valuable insights for researchers. The document details the synthesis, predicted physicochemical properties, and relevant analytical methodologies. It is important to note that a specific CAS number for **3,5-Dibromo-2,4,6-trimethylphenol** could not be identified in publicly available databases at the time of this writing. The CAS number for its precursor, 2,4,6-trimethylphenol, is 527-60-6.

Physicochemical Properties

Quantitative data for 2,4,6-trimethylphenol and related brominated phenols are summarized below to provide a comparative basis for the properties of **3,5-Dibromo-2,4,6-trimethylphenol**.

Table 1: Physicochemical Properties of 2,4,6-Trimethylphenol and Related Compounds

Property	2,4,6-Trimethylphenol	4-Bromophenol	2,4-Dibromophenol
CAS Number	527-60-6	106-41-2[1]	
Molecular Formula	C ₉ H ₁₂ O[2]	C ₆ H ₅ BrO[1]	
Molecular Weight (g/mol)	136.19[2]	173.01[1]	
Appearance	Colorless to white crystalline solid[2]	White to off-white crystalline solid[1]	
Melting Point (°C)	70-72	63-67[1]	
Boiling Point (°C)	220	236-238[1]	
Solubility in Water	Sparingly soluble[2]	Slightly soluble[1]	Decreases with increasing bromination[3]
Solubility in Organic Solvents	Soluble in ethanol, acetone, and ether[2]	Soluble in ethanol, ether, and chloroform[1]	

Table 2: Estimated Physicochemical Properties of **3,5-Dibromo-2,4,6-trimethylphenol**

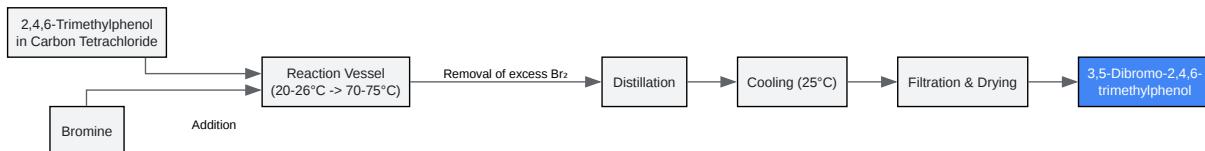
Property	Estimated Value/Characteristic	Rationale
Molecular Formula	$C_9H_{10}Br_2O$	Based on the structure.
Molecular Weight (g/mol)	~293.99	Calculated based on the atomic weights.
Appearance	Likely a solid at room temperature	Increased molecular weight and polarity compared to the precursor.
Melting Point (°C)	Higher than 2,4,6-trimethylphenol	Halogenation generally increases the melting point.
Boiling Point (°C)	Significantly higher than 2,4,6-trimethylphenol	Increased molecular weight and intermolecular forces.
Solubility in Water	Lower than 2,4,6-trimethylphenol	The addition of bromine atoms typically decreases water solubility[3].
Solubility in Organic Solvents	Likely soluble in common organic solvents	Similar to other halogenated phenols.

Synthesis and Reactivity

Synthesis of 3,5-Dibromo-2,4,6-trimethylphenol

The synthesis of **3,5-Dibromo-2,4,6-trimethylphenol** can be achieved through the bromination of 2,4,6-trimethylphenol.

Experimental Protocol:


A detailed procedure involves dissolving 2,4,6-trimethylphenol in carbon tetrachloride, followed by the addition of bromine at a controlled temperature. The reaction mixture is then heated to drive the reaction to completion. The product is isolated by cooling the solution, followed by filtration and drying[4].

- Materials: 2,4,6-trimethylphenol, bromine, carbon tetrachloride.

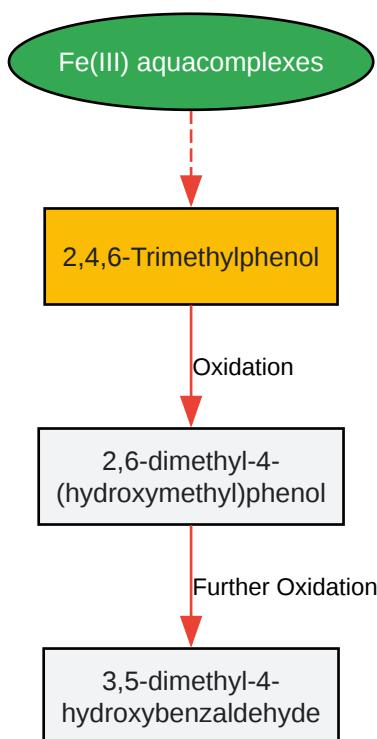
- Procedure:

- Dissolve 1 mole of 2,4,6-trimethylphenol (136.2 g) in 2 liters of carbon tetrachloride.
- Cool the solution using a water bath and add 4.5 moles of bromine (230 ml) at a temperature of 20-26°C over 15 minutes. Hydrogen bromide gas will be evolved.
- A slurry of **3,5-dibromo-2,4,6-trimethylphenol** is formed.
- Increase the temperature to 70-75°C, at which point the slurry dissolves.
- Maintain this temperature for 2 hours.
- Remove unreacted bromine by distillation, with the addition of 1 liter of carbon tetrachloride.
- Once 1 liter of solvent remains, cool the solution to 25°C.
- Filter the resulting light brown solid and dry it under a vacuum for 5 hours[4].

Diagram 1: Synthesis Workflow of **3,5-Dibromo-2,4,6-trimethylphenol**

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,5-Dibromo-2,4,6-trimethylphenol**.


Reactivity

The reactivity of **3,5-Dibromo-2,4,6-trimethylphenol** is influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromine atoms. The hydroxyl group

activates the aromatic ring, making it susceptible to electrophilic substitution, although the existing bulky substituents may sterically hinder some reactions.

The parent compound, 2,4,6-trimethylphenol, is known to be oxidized by Fe(III) aquacomplexes, leading to the formation of 2,6-dimethyl-4-(hydroxymethyl)phenol and subsequently 3,5-dimethyl-4-hydroxybenzaldehyde[5]. It is plausible that **3,5-Dibromo-2,4,6-trimethylphenol** could undergo similar oxidative degradation, although the bromine substituents may alter the reaction kinetics and products.

Diagram 2: Potential Oxidative Degradation Pathway

[Click to download full resolution via product page](#)

Caption: Oxidative degradation of 2,4,6-trimethylphenol.

Analytical Methods

The analysis of **3,5-Dibromo-2,4,6-trimethylphenol** can be approached using methods established for halogenated phenols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of halogenated phenols[6].

General Experimental Protocol:

- Sample Preparation: Samples can be prepared by dissolving in a suitable solvent like dichloromethane.
- GC System: A gas chromatograph equipped with a capillary column (e.g., a low polarity silarylene phase) is suitable for separation[7].
- Injection: A splitless injection mode is often used for trace analysis[7].
- Oven Program: A temperature gradient program is employed to ensure good separation of analytes. For example, starting at 60°C, holding for a few minutes, and then ramping up to a higher temperature like 300°C[7].
- MS Detection: A mass spectrometer is used for detection and identification. The mass spectrum of **3,5-Dibromo-2,4,6-trimethylphenol** would be expected to show a characteristic isotopic pattern for two bromine atoms.

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for the analysis of phenolic compounds.

General Experimental Protocol:

- Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.
- Stationary Phase: A C18 reversed-phase column is commonly employed.
- Detection: UV detection is suitable for phenolic compounds. The absorption maximum would need to be determined for **3,5-Dibromo-2,4,6-trimethylphenol**.

Potential Applications in Research and Drug Development

While specific biological activities of **3,5-Dibromo-2,4,6-trimethylphenol** are not well-documented, its structural similarity to other biologically active phenols suggests potential areas of investigation. Phenolic compounds are known for a wide range of activities, including antioxidant and antimicrobial properties. The introduction of bromine atoms can modulate these properties and influence pharmacokinetic parameters. This compound could serve as a scaffold or intermediate in the synthesis of more complex molecules for drug discovery programs.

Safety and Handling

Specific safety data for **3,5-Dibromo-2,4,6-trimethylphenol** is not available. However, based on the properties of its precursor and other halogenated phenols, it should be handled with care. 2,4,6-Trimethylphenol is corrosive and can cause severe skin burns and eye damage^[8]. Halogenated phenols can be toxic and irritating. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer

This document is intended for informational purposes for research and development professionals. The information provided, particularly regarding the properties and reactivity of **3,5-Dibromo-2,4,6-trimethylphenol**, is largely based on extrapolation from related compounds due to the limited availability of direct experimental data. Researchers should exercise caution and conduct their own thorough safety and experimental assessments before using this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 2. 2,4,6-Trimethylphenol | 527-60-6 | Benchchem [benchchem.com]
- 3. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. prepchem.com [prepchem.com]
- 5. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(III) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2,4,6-Trimethylphenol(527-60-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromo-2,4,6-trimethylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8581327#3-5-dibromo-2-4-6-trimethylphenol-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com